{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol
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Overview
Description
{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a chlorophenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: {1-[(4-Formylphenyl)methyl]-1H-pyrazol-4-yl}methanol or {1-[(4-Carboxyphenyl)methyl]-1H-pyrazol-4-yl}methanol.
Reduction: {1-[(4-Phenylmethyl)-1H-pyrazol-4-yl}methanol.
Substitution: {1-[(4-Aminophenyl)methyl]-1H-pyrazol-4-yl}methanol or {1-[(4-Thiophenyl)methyl]-1H-pyrazol-4-yl}methanol.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving pyrazole derivatives.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The chlorophenyl group may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The hydroxymethyl group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
- {1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine}
- {1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-carboxylic acid}
- {1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}ethanol
Uniqueness:
- The presence of the hydroxymethyl group distinguishes {1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol from its analogs, potentially affecting its reactivity and interactions with biological targets.
- The combination of the chlorophenyl and pyrazole moieties provides a unique structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
70817-29-7 |
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Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2 |
InChI Key |
GPZLZLBNPJDWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CO)Cl |
Origin of Product |
United States |
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